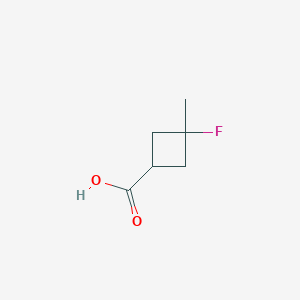

3-Fluoro-3-methylcyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABOQQDLGWHBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Foreword: The Significance of Fluorinated Cyclobutanes in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Concurrently, the cyclobutane scaffold has garnered immense interest as a bioisosteric replacement for more common ring systems, providing a unique three-dimensional architecture that can improve potency and selectivity while reducing off-target effects.[2][3] The convergence of these two strategies in molecules like 3-Fluoro-3-methylcyclobutanecarboxylic acid creates a class of building blocks with immense potential for the development of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies for accessing this valuable compound, grounded in established chemical principles and supported by practical insights.

Strategic Overview: A Multi-Step Approach from a Commercially Available Precursor

The synthesis of this compound is a multi-step process that leverages a commercially available starting material, 3-oxocyclobutanecarboxylic acid. The overall synthetic strategy can be broken down into three key transformations:

-

Introduction of the Methyl Group: A Grignard reaction is employed to install the methyl group at the C3 position, converting the ketone into a tertiary alcohol.

-

Fluorination: Deoxyfluorination of the tertiary alcohol is then carried out to introduce the fluorine atom.

-

Purification and Isolation: The final step involves the purification of the target molecule.

This approach offers a logical and efficient pathway to the desired product, with each step being a well-established transformation in organic synthesis.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

The first critical step in the synthesis is the introduction of the methyl group onto the cyclobutane ring. This is achieved through a Grignard reaction, a powerful tool for carbon-carbon bond formation.[4][5]

Reaction Causality and Experimental Choices

The carbonyl group of 3-oxocyclobutanecarboxylic acid is susceptible to nucleophilic attack. A methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr), serves as an excellent nucleophile, delivering a methyl anion equivalent to the electrophilic carbonyl carbon.[4][5] The initial product of this reaction is a magnesium alkoxide, which is subsequently protonated during the aqueous workup to yield the desired tertiary alcohol, 3-hydroxy-3-methylcyclobutanecarboxylic acid.

It is crucial to protect the carboxylic acid functional group prior to the Grignard reaction. Grignard reagents are highly basic and will readily deprotonate the acidic proton of the carboxylic acid, consuming the reagent and preventing the desired addition to the ketone.[5] Esterification of the carboxylic acid, for example, to its methyl or ethyl ester, is a common and effective protecting strategy.

Experimental Protocol: Esterification and Grignard Reaction

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in methanol or ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the corresponding ester.

Step 2: Grignard Reaction with Methylmagnesium Bromide

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place the ester of 3-oxocyclobutanecarboxylic acid (1 equivalent) dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (typically 1.1-1.5 equivalents) in diethyl ether or THF via the dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-methylcyclobutanecarboxylic acid ester.

Step 3: Hydrolysis of the Ester

-

Dissolve the crude ester in a mixture of methanol or ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture at reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-hydroxy-3-methylcyclobutanecarboxylic acid.

Part 2: Deoxyfluorination of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

The second key transformation is the replacement of the hydroxyl group with a fluorine atom. Deoxyfluorination is a challenging yet crucial step in the synthesis of many fluorinated compounds.[6][7][8][9][10]

Mechanistic Considerations and Reagent Selection

The conversion of a tertiary alcohol to a tertiary fluoride can be accomplished using various deoxyfluorinating agents. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this purpose. The reaction proceeds through the formation of an intermediate fluorosulfite ester, which then undergoes nucleophilic substitution by fluoride with the expulsion of sulfur dioxide and diethylamine.

Given the presence of the carboxylic acid, it is often advantageous to perform the deoxyfluorination on the corresponding ester to avoid side reactions. The choice of fluorinating agent and reaction conditions is critical to minimize the formation of elimination byproducts, which can be a significant issue with tertiary alcohols. Other modern deoxyfluorinating reagents, such as XtalFluor or Fluolead, may also be considered to optimize the reaction yield and selectivity.

Caption: Simplified mechanism of deoxyfluorination using DAST.

Experimental Protocol: Deoxyfluorination

Note: Deoxyfluorinating agents like DAST are moisture-sensitive and should be handled under an inert atmosphere.

-

Protect the carboxylic acid of 3-hydroxy-3-methylcyclobutanecarboxylic acid as an ester (e.g., methyl or ethyl ester) following the procedure described in Part 1.

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the ester of 3-hydroxy-3-methylcyclobutanecarboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 equivalents) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or 19F NMR.

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the ester of this compound.

Part 3: Final Deprotection and Data Summary

The final step is the hydrolysis of the ester to yield the target this compound.

Experimental Protocol: Ester Hydrolysis

-

Dissolve the purified ester of this compound in a mixture of a suitable alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., lithium hydroxide or sodium hydroxide).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a strong acid (e.g., 1 M HCl) to a pH of ~2.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1a | Esterification | 3-Oxocyclobutanecarboxylic acid | Methanol, H₂SO₄ | Methyl 3-oxocyclobutanecarboxylate | >95 |

| 1b | Grignard Reaction | Methyl 3-oxocyclobutanecarboxylate | MeMgBr | Methyl 3-hydroxy-3-methylcyclobutanecarboxylate | 70-85 |

| 1c | Hydrolysis | Methyl 3-hydroxy-3-methylcyclobutanecarboxylate | NaOH(aq) | 3-Hydroxy-3-methylcyclobutanecarboxylic acid | >90 |

| 2a | Esterification | 3-Hydroxy-3-methylcyclobutanecarboxylic acid | Methanol, H₂SO₄ | Methyl 3-hydroxy-3-methylcyclobutanecarboxylate | >95 |

| 2b | Deoxyfluorination | Methyl 3-hydroxy-3-methylcyclobutanecarboxylate | DAST | Methyl 3-fluoro-3-methylcyclobutanecarboxylate | 50-70 |

| 3 | Hydrolysis | Methyl 3-fluoro-3-methylcyclobutanecarboxylate | LiOH(aq) | This compound | >90 |

Conclusion and Future Perspectives

The synthesis of this compound, while requiring a multi-step approach, is achievable through well-established synthetic methodologies. The key transformations—Grignard addition and deoxyfluorination—are powerful tools in the synthetic chemist's arsenal. Careful control of reaction conditions and appropriate use of protecting groups are paramount to achieving good yields and purity. The availability of this and other fluorinated cyclobutane building blocks will undoubtedly continue to fuel the discovery and development of new and improved therapeutic agents. Further research may focus on developing more efficient and stereoselective methods for the synthesis of these valuable compounds.

References

- Chernykh A. V., Feskov I. O., et al. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Enamine.

- ResearchGate. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF.

- Snyder, S. E., et al. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.

- ResearchGate. Synthesis of syn - and anti -1-Amino-3-[ 18 F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection.

- ChemicalBook. 3,3-Difluorocyclobutanecarboxylic acid synthesis.

- Guidechem. What is the synthesis route of 3-Oxocyclobutanecarboxylic acid? - FAQ.

- Wang, X., et al. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters. 2021.

- PubMed. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides.

- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R) -.

- Organic Chemistry Portal. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides.

- Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- National Institutes of Health.

- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)

- ResearchGate. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides | Request PDF.

- ResearchGate.

- YouTube. The Grignard Reaction (Worksheet Solutions Walkthrough).

- ResearchGate.

- National Institutes of Health.

- PubChem.

- Semantic Scholar.

- organic synthesis: benzoic acid via a grignard reaction.

- Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides.

- YouTube. Grignard Reaction Experiment Part 1, Prelab.

- Organic Syntheses. 1-methylcyclohexanecarboxylic acid.

- YouTube.

- PubChem. 1-Fluoro-3-methylcyclobutane.

- Brainscape. Grognard Reaction Flashcards by Adriana Herrera.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides [organic-chemistry.org]

- 9. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physicochemical properties of 3-Fluoro-3-methylcyclobutanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Emerging Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, rigid scaffolds that introduce three-dimensionality is a paramount objective. Among these, the cyclobutane ring has garnered significant attention as a bioisostere for larger, more flexible groups or aromatic rings. Its constrained nature can offer a favorable conformational profile, potentially enhancing binding affinity and metabolic stability. The introduction of fluorine, a cornerstone of contemporary medicinal chemistry, further amplifies the utility of this scaffold. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This guide focuses on this compound, a molecule that, while not extensively characterized in public literature, represents a confluence of these advantageous structural features: a rigid cyclobutane core, a carboxylic acid for potential salt formation and hydrogen bonding, and the strategic placement of a fluorine atom and a methyl group. The presence of a quaternary center bearing the fluorine atom introduces a unique stereoelectronic and conformational rigidity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a predictive overview of the core , grounded in the analysis of structurally related analogs. Crucially, it will also detail robust, step-by-step experimental protocols for the empirical determination of these properties, ensuring a self-validating system for characterization.

Predicted Physicochemical Properties: An Analog-Based Assessment

Given the novelty of this compound, we can project its key physicochemical parameters by examining structurally related compounds. The primary analogs for this analysis are cyclobutanecarboxylic acid, 3-methylcyclobutanecarboxylic acid, and 3-fluorocyclobutanecarboxylic acid.

| Property | Predicted Value for this compound | Rationale for Prediction |

| Molecular Formula | C₆H₉FO₂ | - |

| Molecular Weight | 132.13 g/mol | - |

| pKa | ~4.5 - 4.8 | The pKa of cyclobutanecarboxylic acid is approximately 4.8. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid. However, the fluorine is at the 3-position, so its inductive effect will be attenuated compared to a fluorine at the 2-position. The methyl group is weakly electron-donating, which would slightly increase the pKa. The net effect is predicted to be a slight decrease in pKa compared to the parent cyclobutanecarboxylic acid. |

| logP | ~1.0 - 1.5 | The introduction of a fluorine atom generally increases lipophilicity (logP). The addition of a methyl group also contributes to an increase in logP. Starting from the logP of cyclobutanecarboxylic acid, the combined effect of the fluoro and methyl groups is anticipated to result in a moderate increase in lipophilicity. |

| Aqueous Solubility | Moderately Soluble | The presence of the polar carboxylic acid group will confer some degree of aqueous solubility, especially at pH values above the pKa where it will exist as the carboxylate anion. However, the increased lipophilicity from the cyclobutane ring, methyl group, and fluorine will limit its solubility in neutral water. |

| Melting Point | Likely a low-melting solid or oil at room temperature | Small, functionalized cyclobutanes are often low-melting solids or oils. The introduction of the polar fluorine and carboxylic acid groups may increase the melting point compared to unsubstituted cyclobutane, but the overall small size and asymmetry of the molecule suggest it will not be a high-melting solid. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for the empirical determination of the key . These protocols are designed to be robust and self-validating.

Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH. This, in turn, influences its solubility, absorption, and receptor interactions. Potentiometric titration is a highly accurate and reliable method for its determination.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO can be used, but the amount should be kept to a minimum (e.g., <5% v/v) and the pKa should be corrected to an aqueous value.

-

Titration Setup: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve.

Figure 1: Workflow for pKa determination via potentiometric titration.

Determination of logP via the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, while traditional, remains the gold standard for its accuracy.

Methodology:

-

System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a pH where the compound is predominantly in its neutral form (e.g., pH 2 for a carboxylic acid). The two phases should be pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: Add a known amount of this compound to the biphasic system in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log₁₀([Compound]octanol / [Compound]aqueous)

Figure 2: Workflow for logP determination via the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability. A common and reliable method for its determination is the equilibrium solubility method.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer at a specific pH (e.g., PBS at pH 7.4).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Take a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Result: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

The Role of this compound in Drug Design: A Forward Look

The unique combination of structural motifs in this compound makes it an intriguing building block for medicinal chemistry programs.

-

Metabolic Stability: The quaternary carbon center is sterically hindered, which can block potential sites of metabolism, potentially leading to an improved pharmacokinetic profile.

-

Conformational Rigidity: The cyclobutane ring restricts the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.

-

Modulation of Acidity: The fluorine atom's ability to lower the pKa of the carboxylic acid can be fine-tuned to optimize interactions with target proteins or to improve solubility at physiological pH.

-

Vector for Further Elaboration: The carboxylic acid provides a convenient handle for amide bond formation, allowing for the incorporation of this scaffold into larger, more complex molecules.

References

-

PubChem Compound Summary for CID 139043, Cyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

The Shake-Flask Method for Octanol-Water Partition Coefficient. Organisation for Economic Co-operation and Development (OECD). [Link]

-

Potentiometric determination of pKa. Sirius Analytical. [Link]

-

The Mighty Fluorine: A Review of its Application in Medicinal Chemistry. RSC Medicinal Chemistry. [Link]

-

Cyclobutane in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

An In-Depth Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid: A Key Building Block for Next-Generation Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-3-methylcyclobutanecarboxylic acid (CAS No. 1613330-60-1), a fluorinated cyclobutane derivative of increasing importance in medicinal chemistry.[1][2] With its unique stereochemical and electronic properties, this building block offers a compelling scaffold for the design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This guide will delve into its physicochemical properties, provide a detailed analysis of its synthesis, explore its applications in drug discovery with a focus on Proteolysis Targeting Chimeras (PROTACs), and outline essential safety information. The insights provided herein are intended to empower researchers to effectively utilize this versatile building block in their drug development endeavors.

Introduction: The Rise of Fluorinated Scaffolds in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. These modulations are often key to overcoming challenges in drug development and enhancing the overall pharmacological profile of a therapeutic agent.

Within the landscape of fluorinated motifs, small, strained ring systems like cyclobutanes have garnered significant attention. The rigid cyclobutane core imparts a defined three-dimensional geometry to molecules, which can be advantageous for optimizing interactions with biological targets. The introduction of a fluorine atom onto this scaffold, as in this compound, creates a chiral center and introduces a polar element, further expanding the chemical space available for drug design. This particular building block has emerged as a valuable component in the synthesis of complex molecules, most notably as a linker or scaffold element in the design of PROTACs.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1613330-60-1 | [1] |

| Molecular Formula | C6H9FO2 | [1][2] |

| Molecular Weight | 132.13 g/mol | [1][2] |

| Boiling Point (Predicted) | 207.4 ± 33.0 °C | [3] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 4.22 ± 0.40 | [3] |

| Appearance | Light yellow liquid (predicted) | |

| Storage | Sealed in dry, 2-8°C | [3] |

The predicted pKa of approximately 4.22 suggests that the carboxylic acid moiety will be predominantly deprotonated at physiological pH.[3] The presence of the electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog, a common effect observed in fluorinated organic acids.[4]

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons. The methyl group would appear as a singlet or a doublet if coupled to the fluorine atom. The acidic proton of the carboxylic acid would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show distinct signals for the quaternary carbon bearing the fluorine and methyl groups, the carboxyl carbon, and the methylene carbons of the cyclobutane ring. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum would display a single resonance, likely a quartet or a more complex multiplet due to coupling with the neighboring protons and potentially the methyl group protons.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxyl group.

Synthesis of this compound: A Strategic Approach

A robust and scalable synthesis is paramount for the widespread adoption of a building block in drug discovery. While a specific, publicly available, step-by-step protocol for this compound is not detailed, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted cyclobutanes and related fluorinated compounds. The following proposed synthesis is informed by the synthesis of closely related analogs, such as cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids.[5]

The likely synthetic pathway commences from a readily available starting material, 3-oxocyclobutanecarboxylic acid.

Proposed Synthetic Workflow

Step-by-Step Methodological Considerations:

-

Protection of the Carboxylic Acid: The initial step involves the protection of the carboxylic acid functionality of 3-oxocyclobutanecarboxylic acid to prevent its reaction with the Grignard reagent in the subsequent step. Esterification, for example, by reaction with an alcohol (e.g., ethanol or methanol) under acidic conditions, is a common and effective protection strategy.

-

Introduction of the Methyl Group via Grignard Reaction: The key step for introducing the methyl group is a nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium chloride or bromide) to the ketone of the protected 3-oxocyclobutanecarboxylate. This reaction forms a tertiary alcohol, the precursor to the fluoro-substituted carbon. The stoichiometry and reaction conditions (temperature, solvent) must be carefully controlled to maximize the yield and minimize side reactions.

-

Deoxyfluorination: The hydroxyl group of the tertiary alcohol is then replaced by a fluorine atom using a deoxyfluorination reagent. Diethylaminosulfur trifluoride (DAST) and its less hazardous analogues like Deoxo-Fluor® are commonly employed for this transformation. This reaction typically proceeds via an SN2-like mechanism, and the choice of reagent and reaction conditions can influence the stereochemical outcome if a chiral center is present.

-

Deprotection: The final step is the deprotection of the carboxylic acid. If an ester was used as the protecting group, this is typically achieved by hydrolysis under either acidic or basic conditions. Subsequent workup and purification will yield the desired this compound.

Causality Behind Experimental Choices:

-

Protection Strategy: The choice of protecting group is critical. It must be stable to the conditions of the Grignard reaction and the fluorination step, yet readily cleavable under mild conditions in the final step to avoid degradation of the product.

-

Fluorinating Reagent: The selection of the fluorinating agent is a key decision. While DAST is effective, its thermal instability and potential for hazardous decomposition necessitate careful handling. More stable alternatives like Deoxo-Fluor® are often preferred for their improved safety profile, especially on a larger scale.

-

Purification: Chromatographic purification may be necessary at intermediate stages to isolate the desired products and remove impurities, ensuring the high purity required for subsequent steps and for the final building block.

Applications in Drug Discovery: A Scaffold for Targeted Protein Degradation

The unique structural features of this compound make it an attractive building block in drug discovery, particularly in the design of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The cyclobutane moiety of this compound can serve as a rigid and synthetically tractable component of the linker. The carboxylic acid functionality provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand.

Role in PROTAC Design

Advantages in PROTAC Design:

-

Structural Rigidity: The cyclobutane ring provides a degree of rigidity to the linker, which can help to pre-organize the PROTAC molecule and optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. This can lead to improved degradation efficiency and selectivity.

-

Vectorial Control: The defined stereochemistry of the cyclobutane ring allows for precise control over the spatial orientation of the two ligands, which is crucial for effective ternary complex formation.

-

Modulation of Physicochemical Properties: The fluorine atom can influence the linker's properties, such as its polarity and conformational preference, which can in turn affect the overall properties of the PROTAC, including its cell permeability and metabolic stability.

-

Synthetic Accessibility: The carboxylic acid handle provides a straightforward point of attachment for further chemical modifications, allowing for the rapid generation of a library of PROTACs with different linker lengths and compositions for structure-activity relationship (SAR) studies.

While specific examples of marketed drugs containing this compound are not yet available, its inclusion in the "Protein Degrader Building Blocks" category by major chemical suppliers underscores its growing importance and adoption in preclinical drug discovery programs.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust, fumes, gas, mist, vapors, or spray.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a rigid cyclobutane scaffold, a stereogenic center, and the electronic influence of a fluorine atom provides a powerful tool for the design of novel therapeutics with improved pharmacological properties. Its emerging role in the construction of PROTACs highlights its potential to contribute to the development of next-generation medicines that can address previously "undruggable" targets. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage its potential in their pursuit of innovative therapies.

References

-

Aaron Chemistry. This compound. Available from: [Link]

- Google Patents. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.

-

ResearchGate. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Available from: [Link]

-

CP Lab Safety. 3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 250 mg. Available from: [Link]

-

Dräger Global. Product Safety Information Sheet. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available from: [Link]

-

ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... Available from: [Link]

-

Molbase. cyclobutanecarboxylic acid, 3-fluoro-3-methyl- CAS#: 1613330-60-1. Available from: [Link]

-

Supporting Information. 4 - Supporting Information. Available from: [Link]

- Google Patents. CN108456213B - Preparation method of 3-fluoro-4-hydroxycyclohexane carboxylate.

-

Google Patents. (12) United States Patent. Available from: [Link]

- Google Patents. WO 2013/134298 Al - Common Organic Chemistry.

-

Google Patents. ( 12 ) United States Patent. Available from: [Link]

-

009bio. This compound|1613330-60-1. Available from: [Link]

-

PubMed. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Available from: [Link]

-

MDPI. Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation. Available from: [Link]

-

NIH. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Available from: [Link]

-

NIH. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Available from: [Link]

-

PubMed. Phase IIa Clinical Trial of Trans-1-Amino-3-(18)F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. Available from: [Link]

Sources

An In-Depth Technical Guide to the Stability of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

Introduction: The Emergence of Fluorinated Cyclobutanes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the cyclobutane scaffold has garnered significant interest. Its inherent three-dimensionality can impart favorable conformational constraints, reduce planarity, and serve as a bioisostere for larger or more flexible groups.[1] The introduction of a fluorine atom to the cyclobutane ring, as seen in 3-Fluoro-3-methylcyclobutanecarboxylic acid, can further enhance metabolic stability, modulate acidity, and influence lipophilicity, making it a valuable building block for drug development professionals.[2][3]

This technical guide provides a comprehensive analysis of the stability of this compound, drawing upon data from closely related analogs and established principles of chemical stability. We will delve into its predicted physicochemical properties, its anticipated thermal, chemical, and metabolic stability, and provide detailed protocols for researchers to conduct their own stability assessments.

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom at the 3-position of 3-methylcyclobutanecarboxylic acid is expected to have a significant impact on its electronic properties, primarily through the inductive effect of the highly electronegative fluorine atom. This, in turn, influences its acidity and lipophilicity.

| Property | Predicted Value/Trend | Rationale and Supporting Evidence |

| Molecular Formula | C6H9FO2 | - |

| Molecular Weight | 132.13 g/mol | [4][5] |

| Boiling Point | ~207.4 °C | Predicted value from chemical suppliers.[6] |

| pKa | ~4.22 | The electron-withdrawing nature of the fluorine atom is known to increase the acidity of carboxylic acids, resulting in a lower pKa compared to its non-fluorinated counterpart.[7][8] Studies on similar fluorinated carboxylic acids have demonstrated this acidifying effect.[2] |

| Lipophilicity (LogP) | Moderate | The introduction of a single fluorine atom can have a variable effect on lipophilicity. While fluorine is lipophilic, the increased polarity of the C-F bond can sometimes lead to a modest increase or even a decrease in LogP, depending on the overall molecular context. For 3-fluorocyclobutylamines, the trans-isomers were found to be more lipophilic than their non-fluorinated analogs.[9] |

| Aqueous Solubility | Moderate to Good | The carboxylic acid moiety imparts hydrophilicity. The overall solubility will be a balance between the polar carboxylic acid and the relatively nonpolar fluorinated cyclobutane ring. |

Stability Profile: A Comprehensive Analysis

A thorough understanding of a compound's stability is paramount in drug development. The following sections provide an in-depth analysis of the expected thermal, chemical, and metabolic stability of this compound, based on data from analogous structures.

Thermal Stability

The cyclobutane ring possesses inherent ring strain, which could suggest a predisposition to thermal decomposition. However, studies on fluorinated cyclobutanes indicate a notable degree of thermal stability. For instance, the thermal decomposition of octafluorocyclobutane has been studied in the context of its use as a fire-extinguishing agent, highlighting the strength of the C-C bonds within the fluorinated ring.[10] While this compound is not as heavily fluorinated, the fundamental stability of the fluorinated cyclobutane core is expected to be robust under typical pharmaceutical processing and storage conditions.

Expected Thermal Degradation Pathway:

At elevated temperatures, decarboxylation is a likely primary degradation pathway for carboxylic acids. The stability of the resulting fluorinated cyclobutane would then be the determining factor for further decomposition.

Caption: Hypothetical thermal degradation pathway.

Chemical Stability: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug candidate.[1] Based on the known stability of related fluorinated compounds, this compound is anticipated to exhibit good stability under a range of conditions. A study on trifluoromethyl cyclobutanes showed no decomposition after treatment with 1 M hydrochloric acid or 1 M sodium hydroxide at room temperature for 24 hours, and the compounds were stable for three months at room temperature.[11]

Predicted Stability under Forced Degradation Conditions:

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | High | Likely stable. At elevated temperatures, potential for slow hydrolysis of the carboxylic acid to other functional groups is possible, though unlikely. |

| Basic (e.g., 0.1 M NaOH) | High | Stable at room temperature. At elevated temperatures, potential for elimination of HF is a remote possibility, but the C-F bond is generally very stable. |

| Oxidative (e.g., 3% H2O2) | High | The cyclobutane ring is saturated and generally resistant to oxidation. The carboxylic acid group is also stable to mild oxidation. |

| Photolytic (UV/Vis light) | High | Aliphatic carboxylic acids are generally photostable. The absence of a chromophore suggests low susceptibility to photodegradation. |

Metabolic Stability

The introduction of fluorine is a common strategy to enhance metabolic stability by blocking sites of metabolism. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage by cytochrome P450 enzymes.[8] Studies on various fluorinated cycloalkanes have shown that fluorination either does not affect or slightly improves metabolic stability.[2][3]

Anticipated Metabolic Fate:

Given its structure, this compound is likely to be metabolically stable. The primary routes of metabolism for small molecule drugs often involve oxidation of susceptible C-H bonds. The presence of the fluorine atom and the methyl group at the 3-position blocks potential sites of oxidation on the cyclobutane ring. The carboxylic acid moiety may undergo glucuronidation or other phase II conjugation reactions, which would facilitate excretion.

Caption: Predicted metabolic pathways.

Experimental Protocols: A Guide to Stability Testing

To empirically determine the stability of this compound, a series of forced degradation studies should be performed. The following protocols provide a robust framework for such an investigation.

Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Step-by-Step Methodologies

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

3. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis. A quenching agent may be necessary depending on the analytical method.

5. Thermal Degradation:

-

Place a solid sample of the compound in a temperature-controlled oven at a temperature below its melting point (e.g., 105°C) for 48 hours.

-

Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 48 hours.

-

At specified time points, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.

6. Photolytic Degradation:

-

Expose a solution of the compound (1 mg/mL) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

At specified time points, withdraw an aliquot for HPLC analysis.

7. Analytical Method:

-

Develop a stability-indicating HPLC method, typically a reverse-phase method with a C18 column and a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol).

-

Use UV detection at an appropriate wavelength and mass spectrometry (MS) for the identification of degradation products.

Conclusion

This compound is a promising building block in drug discovery due to the advantageous properties conferred by the fluorinated cyclobutane motif. Based on the analysis of related structures, it is predicted to possess favorable physicochemical properties and a robust stability profile. The inherent strength of the C-F bond and the stability of the cyclobutane ring suggest high resistance to thermal, chemical, and metabolic degradation. The provided experimental protocols offer a comprehensive guide for researchers to empirically validate these predictions and to fully characterize the stability of this compound, thereby facilitating its application in the development of novel therapeutics.

References

- Vertex AI Search. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH.

- ResearchGate. 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties | Request PDF.

- ChemicalBook. cyclobutanecarboxylic acid, 3-fluoro-3-methyl- | 1613330-60-1.

- PubMed Central.

- Biosynth. 3-fluoro-3-methylcyclobutane-1-carboxylic acid | 1613330-60-1 | NPC33060.

- ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)

- Sigma-Aldrich. 3-Fluoro-cyclobutanecarboxylic acid | 122665-96-7.

- ResearchGate. Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine.

- ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

- ChemicalBook. This compound | 1613330-60-1.

- ChemRxiv | Cambridge Open Engage. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.

- ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au.

- NIH. Metabolism and Toxicity of Fluorine Compounds - PMC.

- Sunway Pharm Ltd. This compound - CAS:1613330-60-1.

- RSC Publishing.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. calpaclab.com [calpaclab.com]

- 4. ijrpp.com [ijrpp.com]

- 5. 3-fluoro-3-methylcyclobutane-1-carboxylic acid | 1613330-60-1 | NPC33060 [biosynth.com]

- 6. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]

- 7. This compound | 1613330-60-1 [m.chemicalbook.com]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1455037-45-2 | cis-3-fluoro-3-methylcyclobutane-1-carboxylic acid - Moldb [moldb.com]

- 11. researchgate.net [researchgate.net]

3-Fluoro-3-methylcyclobutanecarboxylic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-Fluoro-3-methylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The cyclobutane scaffold, a strained four-membered ring, provides a three-dimensional framework that is increasingly utilized in drug design to explore novel chemical space. The combination of these two features in molecules such as this compound presents a compelling building block for the development of new therapeutic agents. This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of this compound, designed to inform and empower researchers in their drug discovery endeavors.

The introduction of a fluorine atom and a methyl group onto the cyclobutane ring at the 3-position, along with a carboxylic acid at the 1-position, creates a chiral center and introduces a range of interesting stereochemical and electronic properties. These substitutions can significantly influence lipophilicity, acidity, metabolic stability, and conformational preference, all of which are critical parameters in drug design.[1]

Molecular Structure and Physicochemical Properties

This compound is a substituted cyclobutane derivative with the chemical formula C₆H₉FO₂.[2] Its molecular structure is characterized by a four-membered carbon ring with a fluorine atom and a methyl group attached to the same carbon (C3), and a carboxylic acid group at the C1 position.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1613330-60-1 | [2][3][4] |

| Molecular Formula | C₆H₉FO₂ | [2] |

| Molecular Weight | 132.13 g/mol | [2] |

| Predicted pKa | 4.22 ± 0.40 | ChemicalBook |

| Appearance | Solid or liquid | [3] |

| Storage | 2-8°C, sealed in a dry place | [4] |

Stereochemistry and Conformational Analysis

The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for the substituents, which can significantly impact the molecule's overall shape and its interactions with biological targets.

The conformational preference of substituted cyclobutanes is a delicate balance of steric and electronic effects. In fluorinated cyclobutanes, the fluorine atom can exhibit a preference for the axial position, a phenomenon influenced by hyperconjugation and electrostatic interactions.[5] The interplay between the fluorine, methyl, and carboxylic acid groups in this compound will dictate the predominant conformation, which in turn affects its biological activity.

Caption: Conformational isomers of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to restricted bond rotation and complex spin-spin coupling. The methyl group will likely appear as a singlet or a doublet if coupled to the fluorine atom. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework. The carbon bearing the fluorine and methyl groups will show a characteristic splitting pattern due to C-F coupling. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. This compound is expected to show a single resonance in the ¹⁹F NMR spectrum, likely a multiplet due to coupling with neighboring protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group will be observed around 1700-1750 cm⁻¹. C-F stretching vibrations are expected in the 1100-1000 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z 132. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the fluorine atom, and the methyl group.

Synthesis Methodology

A definitive, step-by-step protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the preparation of substituted fluorocyclobutanes.[1] A likely starting material would be a 3-methylcyclobutanone derivative.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Fluorination of a 3-Methylcyclobutanone Derivative

A solution of the starting 3-methylcyclobutanone derivative in an appropriate anhydrous solvent (e.g., dichloromethane) would be treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor at low temperature. The reaction would be carefully monitored and quenched upon completion.

Step 2: Introduction of the Carboxylic Acid Precursor

The resulting 3-fluoro-3-methylcyclobutane derivative could then be converted to the carboxylic acid. One possible route involves a Wittig-type reaction to introduce a carbon-carbon double bond, followed by oxidative cleavage. Alternatively, cyanation followed by hydrolysis of the nitrile would also yield the desired carboxylic acid.

Step 3: Hydrolysis

If a nitrile or ester precursor is formed in the previous step, it would be hydrolyzed under acidic or basic conditions to afford the final this compound. Purification would likely be achieved by chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Development

Fluorinated cyclobutane derivatives are valuable building blocks in drug discovery due to their ability to impart favorable properties to lead compounds.[1] The rigid cyclobutane scaffold can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while offering a distinct three-dimensional vector for substituent placement.

The introduction of fluorine can:

-

Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism.

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting a molecule's ionization state at physiological pH.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipolar interactions.

-

Increase Lipophilicity: In some contexts, fluorination can increase a molecule's lipophilicity, which can impact cell permeability and oral absorption.

While no specific drugs containing the this compound moiety are currently marketed, this building block holds potential for incorporation into a wide range of therapeutic agents, including enzyme inhibitors and receptor modulators. Its unique combination of a rigid scaffold, a fluorine atom, a methyl group, and a carboxylic acid handle for further derivatization makes it an attractive tool for medicinal chemists.

Conclusion

This compound represents a valuable and versatile building block for contemporary drug discovery. Its unique structural features, arising from the combination of a strained cyclobutane ring with fluorine and methyl substituents, offer a powerful means to fine-tune the properties of drug candidates. While detailed experimental data for this specific molecule is sparse in the public literature, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its potential applications based on the well-established principles of medicinal chemistry and the behavior of analogous compounds. As the demand for novel, three-dimensional scaffolds in drug design continues to grow, the utility of building blocks like this compound is certain to increase.

References

-

ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

-

ResearchGate. Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. [Link]

-

LookChem. This compound CAS No.1613330-60-1. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-fluoro-3-methylcyclobutane-1-carboxylic acid | 1613330-60-1 | NPC33060 [biosynth.com]

- 3. This compound CAS No.1613330-60-1, CasNo.1613330-60-1 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]

- 4. cyclobutanecarboxylic acid, 3-fluoro-3-methyl- | 1613330-60-1 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Fluoro-3-methylcyclobutanecarboxylic Acid: A Technical Guide

Introduction

3-Fluoro-3-methylcyclobutanecarboxylic acid, a fluorinated carbocyclic compound, represents a class of molecules with increasing importance in medicinal chemistry and materials science. The introduction of a fluorine atom and a methyl group into the cyclobutane ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for drug development. A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, purification, and characterization.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are scarce, this guide, grounded in fundamental spectroscopic principles and data from analogous compounds, offers a robust predictive framework for researchers and drug development professionals. This document will delve into the anticipated spectral features, the rationale behind these predictions, and generalized protocols for data acquisition.

Molecular Structure and Isomerism

This compound (C₆H₉FO₂) can exist as two diastereomers: cis and trans, depending on the relative orientation of the carboxyl and the fluorine/methyl groups. The spectroscopic data, particularly NMR, will be sensitive to this stereochemistry.

-

cis-isomer: The carboxylic acid group is on the same side of the cyclobutane ring as the fluorine atom.

-

trans-isomer: The carboxylic acid group is on the opposite side of the cyclobutane ring from the fluorine atom.

The differentiation between these isomers is a key aspect of the spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. We will explore the expected signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. The presence of the fluorine atom will introduce characteristic splitting patterns (H-F coupling).

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |

| ~12.0 | Singlet, broad | - | COOH | The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift.[1][2] |

| ~3.0 - 3.5 | Multiplet | CH-COOH | The proton on the carbon bearing the carboxylic acid will be deshielded and will show coupling to the adjacent methylene protons. | |

| ~2.2 - 2.8 | Multiplet | CH₂ | The four methylene protons on the cyclobutane ring will be diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal H-H coupling, as well as H-F coupling. | |

| ~1.5 | Doublet | ~20-25 Hz | CH₃ | The methyl protons are expected to show a doublet splitting due to coupling with the fluorine atom (³JHF). |

Causality Behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets of the cyclobutane ring protons. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. The addition of a drop of D₂O will cause the COOH proton signal to disappear, confirming its assignment.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of six distinct carbon signals. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Splitting (due to ¹JCF, ²JCF) | Assignment | Rationale |

| ~175 - 180 | Singlet | COOH | The carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift.[1][2] |

| ~90 - 100 | Doublet, large ¹JCF | C-F | The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and will be significantly deshielded. |

| ~40 - 50 | Doublet, smaller ²JCF | CH-COOH | The carbon bearing the carboxylic acid will be coupled to the fluorine atom through two bonds. |

| ~30 - 40 | Doublet, smaller ²JCF | CH₂ | The methylene carbons adjacent to the fluorinated carbon will exhibit two-bond C-F coupling. |

| ~20 - 30 | Doublet, smaller ²JCF | CH₃ | The methyl carbon will also show a two-bond C-F coupling. |

Self-Validating System: The observation of the predicted C-F coupling patterns provides strong evidence for the presence and position of the fluorine atom in the molecule.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the fluorine atom.

Predicted ¹⁹F NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -130 to -150 | Multiplet | The fluorine atom in a tertiary alkyl fluoride environment is expected to resonate in this region. The signal will be a multiplet due to coupling with the neighboring protons.[3] |

Authoritative Grounding: The chemical shift of the fluorine atom is sensitive to its environment. Comparison with databases of fluorinated compounds is essential for accurate prediction.[3][4]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-16 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz or higher (corresponding to the ¹H frequency).

-

Pulse sequence: Proton-coupled or decoupled single-pulse experiment.

-

Spectral width: A range covering at least -100 to -200 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch | The hydroxyl group of the carboxylic acid exhibits a very broad absorption due to hydrogen bonding.[1][2][5] |

| ~2950 | Medium | C-H stretch | Stretching vibrations of the alkyl C-H bonds. |

| ~1710 | Strong, sharp | C=O stretch | The carbonyl group of a saturated carboxylic acid shows a strong absorption in this region.[1][2][6] |

| ~1200-1300 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[6] |

| ~1000-1100 | Medium to strong | C-F stretch | The carbon-fluorine bond stretch typically appears in this region. |

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

-

Data Acquisition:

-

Spectrometer: A standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion | Rationale |

| 132 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₆H₉FO₂. |

| 115 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 87 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 45 | [COOH]⁺ | A characteristic fragment for carboxylic acids.[7] |

Causality Behind Experimental Choices: Electrospray ionization (ESI) in negative ion mode would also be a suitable technique, and would likely show a prominent peak at m/z 131, corresponding to the deprotonated molecule [M-H]⁻.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (EI-MS):

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization energy: Standard 70 eV.

-

Mass range: Scan from m/z 40 to 200.

-

Visualization of Spectroscopic Relationships

The following diagrams illustrate the key structural features and the expected analytical workflow.

Caption: Predicted NMR correlations for the core structure.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Fluoro-3-methylcyclobutanecarboxylic Acid: Sourcing, Synthesis, and Application

Abstract

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic sourcing and application of 3-Fluoro-3-methylcyclobutanecarboxylic acid (CAS No. 1613330-60-1). We delve into the compound's critical role as a fluorinated building block in modern medicinal chemistry, offering insights into its physicochemical properties, commercial availability, and supplier evaluation. Furthermore, this document provides a plausible synthetic overview and a detailed, representative experimental protocol for its use in amide coupling reactions. The objective is to equip scientists with the necessary expertise to confidently procure and effectively utilize this valuable scaffold in their research endeavors.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful method to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence properties such as lipophilicity, metabolic stability, and the acidity or basicity of nearby functional groups.[1][2]

Simultaneously, small, saturated rings like cyclobutane have gained prominence as "three-dimensional" bioisosteres for more traditional aromatic moieties.[3] They provide valuable exit vectors for molecular elaboration while maintaining conformational rigidity, a desirable trait for optimizing ligand-target interactions.

This compound emerges at the intersection of these two design strategies. It presents a unique and valuable scaffold for several reasons:

-

Tertiary Fluorine: The fluorine atom at a quaternary carbon center provides steric shielding and enhances metabolic stability without introducing a new chiral center at that position.

-

Carboxylic Acid Handle: This functional group is a versatile anchor for a wide array of chemical transformations, most notably amide bond formation, a staple in pharmaceutical synthesis.

-

Modulated Properties: The presence of fluorine significantly impacts the acidity and conformation of the cyclobutane ring, offering a distinct advantage over non-fluorinated analogs.[4][5]

This building block is particularly relevant in the synthesis of complex molecules, including protein degrader building blocks, where precise control over physicochemical properties is paramount.[6][7]

Physicochemical Properties and Isomeric Considerations

A thorough understanding of the compound's fundamental properties is essential before procurement. It is critical to distinguish between the racemic mixture and its specific stereoisomers, which may have different CAS numbers and biological activities.

| Property | Value | Source |

| Chemical Name | This compound | [6][8][9] |

| CAS Number | 1613330-60-1 | [6][8][9] |

| Molecular Formula | C₆H₉FO₂ | [6][9] |

| Molecular Weight | 132.13 g/mol | [9][10] |

| Isomeric Form | Typically supplied as a mixture of cis/trans isomers | N/A |

| trans-Isomer CAS | 1455037-43-0 | [7][10] |

| Appearance | Solid or liquid | [8] |

| Common Purity | ≥97% | [6] |

Expert Insight (E-E-A-T): The carboxylic acid and the fluorine-bearing methyl group can be cis or trans relative to the plane of the cyclobutane ring. While many suppliers offer the racemic mixture (CAS 1613330-60-1), some, like Biosynth, specifically list the trans-isomer (CAS 1455037-43-0).[7][10] For structure-activity relationship (SAR) studies, securing isomerically pure material is crucial. Always verify the isomeric composition by requesting a Certificate of Analysis (CoA) with NMR data from the supplier.

Commercial Sourcing and Supplier Evaluation

The accessibility of this building block from various commercial vendors facilitates its use in research. However, diligence in supplier selection is key to ensuring experimental reproducibility.

| Supplier | CAS Number(s) Offered | Stated Purity | Available Quantities | Notes |

| Aaronchem | 1613330-60-1 | Not specified | mg to 100g scale | Provides a wide range of quantities.[11] |

| Biosynth | 1613330-60-1, 1455037-43-0 (trans) | Not specified | Custom inquiry | Offers both the standard mixture and the specific trans-isomer.[10][12] |

| CP Lab Safety | 1613330-60-1 | min 97% | 250 mg | Explicitly for research/professional use, not for consumer or medical use.[6] |

| CheMondis | Not specified | Various grades | Min. 1 kg | A marketplace that lists suppliers like Cenik Chemicals.[13] |

| LookChem | 1613330-60-1 | 99.90% | Custom inquiry | Lists Guangdong Juda Chemical Industrial Co.,Ltd.[8] |

| Sunway Pharm Ltd | 1613330-60-1 | 97% | 1g | For scientific research use only.[9] |

| 009 Bio | 1613330-60-1 | Inquiry | 10g to 1kg | Chinese supplier, purity requires consultation. |

Trustworthiness - The Self-Validating Protocol: Before committing to a large-scale purchase, it is best practice to:

-

Request a Quote and a CoA: Obtain the Certificate of Analysis for the specific lot you intend to purchase.

-

Verify Structure and Purity: Upon receipt of a sample or initial order, independently verify the structure and purity via ¹H NMR, ¹⁹F NMR, and LC-MS. This validates the supplier's claims and ensures the material is suitable for your downstream applications.

The Synthetic Landscape: A Plausible Retrosynthesis

While end-users are procuring the final product, understanding its synthesis provides insight into potential impurities. A common strategy for synthesizing such fluorinated cyclobutanes involves the fluorination of a corresponding hydroxy- or keto-precursor.[3] A plausible, though generalized, synthetic route is outlined below.

Caption: A representative synthetic route to the target compound.

This pathway highlights that potential impurities could include unreacted starting materials (hydroxy-precursors) or byproducts from the fluorination or hydrolysis steps. The choice of deoxyfluorination reagent is critical, as some can promote rearrangement reactions in strained ring systems.[3]

Application Protocol: Representative Amide Coupling Workflow

The carboxylic acid functionality of the title compound makes it an ideal substrate for amide bond formation. The following protocol describes a standard, small-scale coupling reaction with benzylamine as a representative amine partner.

Expertise & Experience (E-E-A-T): The choice of coupling reagent and base is crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often effective for hindered substrates and minimizes racemization. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid without competing in the reaction.

Experimental Protocol:

-

Reagent Preparation:

-

In a dry, nitrogen-flushed vial, dissolve this compound (1.0 eq, e.g., 50 mg, 0.378 mmol) in anhydrous DMF (N,N-Dimethylformamide) (2.0 mL).

-

-

Activation:

-

To the stirred solution, add HATU (1.1 eq, 157 mg, 0.416 mmol).

-

Add DIPEA (2.5 eq, 122 mg, 0.165 mL, 0.945 mmol).

-

Stir the mixture at room temperature for 15-20 minutes. A color change to yellow is often observed.

-

-

Amine Addition:

-

Add benzylamine (1.05 eq, 42 mg, 0.043 mL, 0.397 mmol) dropwise to the activated acid solution.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 2-4 hours.

-